ethyl 5-amino-1-benzyl-1H-pyrazole-3-carboxylate

Medicinal chemistry Physicochemical profiling Lead optimization

Researchers often encounter regioisomeric ambiguity when sourcing 5-aminopyrazole-3-carboxylate building blocks. This N1-benzyl variant (CAS 866838-03-1) provides an unambiguous scaffold with LogP 1.69, measurably lower than the N1-phenyl analog (≥1.91), enabling systematic lipophilicity SAR exploration. • Confirmed regioisomer: 5-amino-3-carboxylate (not the 3-amino-5-carboxylate isomer), ensuring reproducible synthetic outcomes. • C4-H position available for electrophilic substitution or C-H activation; ethyl ester stable under hydrogenolysis conditions. • ≥98% purity (HPLC), sealed dry storage at 2-8°C; shipped ambient. Request quote for 1g-10g scale.

Molecular Formula C13H15N3O2
Molecular Weight 245.28 g/mol
Cat. No. B12123920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 5-amino-1-benzyl-1H-pyrazole-3-carboxylate
Molecular FormulaC13H15N3O2
Molecular Weight245.28 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NN(C(=C1)N)CC2=CC=CC=C2
InChIInChI=1S/C13H15N3O2/c1-2-18-13(17)11-8-12(14)16(15-11)9-10-6-4-3-5-7-10/h3-8H,2,9,14H2,1H3
InChIKeyFOFGXMBUPXKNSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-Amino-1-Benzyl-1H-Pyrazole-3-Carboxylate – Structural Identity and Research Characterization


Ethyl 5-amino-1-benzyl-1H-pyrazole-3-carboxylate (CAS 866838-03-1) is a heterocyclic building block belonging to the 5-aminopyrazole-3-carboxylate ester class, characterized by a benzyl substituent at the N1 position, a free amino group at C5, and an ethyl ester at C3 with molecular formula C₁₃H₁₅N₃O₂ and molecular weight 245.28 . The 5-aminopyrazole scaffold is recognized in medicinal chemistry as a privileged framework capable of engaging diverse biological targets including kinases, COX enzymes, and microbial proteins [1]. This specific substitution pattern – benzyl at N1, ester at C3, and amino at C5 – defines a regioisomeric and functional profile distinct from its closest commercially available analogs, making unambiguous structural identity verification essential prior to procurement.

Regioisomer 5-Amino-3-carboxylate (not 3-amino-5-carboxylate)
Substitution N1-Benzyl, C5-NH₂, C3-COOEt scaffold
Identity Requires CAS 866838-03-1 and spectroscopic confirmation

Why In-Class Analogs Cannot Replace This Compound


Although multiple ethyl 5-amino-1-aryl-1H-pyrazole-3-carboxylates and regioisomeric 3-amino-5-carboxylate variants are commercially available, the specific N1-benzyl substitution imparts measurable differences in lipophilicity (LogP 1.69) and steric profile relative to the N1-phenyl analog (LogP 1.91–2.21), which can alter downstream reactivity in amidation, N-functionalization, and heterocycle annulation pathways . Furthermore, the literature on aminopyrazole structure–activity relationships confirms that even subtle changes at the N1 position can shift kinase selectivity profiles and antimicrobial potency [1]. Generic substitution without experimental confirmation therefore risks introducing uncontrolled variables in synthetic sequences and biological assays.

N1-Benzyl substituent
N1-Phenyl analog
Measurably lower lipophilicity may shift reactivity and biological profile; not directly interchangeable
5-Amino-3-carboxylate regioisomer
3-Amino-5-carboxylate regioisomer
Regioisomeric mismatch leads to divergent nucleophilicity and cyclocondensation outcomes
C4 unsubstituted (C4–H)
4-Chloro analog (C4–Cl)
C4 substituent determines C–H activation vs cross-coupling synthetic routes

Quantitative Differential Evidence


N1-Benzyl vs. N1-Phenyl: Lipophilicity and Molecular Weight Comparison

The target compound bearing an N1-benzyl substituent (C₁₃H₁₅N₃O₂, MW 245.28) exhibits a computed LogP of 1.69 (ChemScene) , which is lower than the LogP range of 1.91–2.21 reported for the N1-phenyl analog (C₁₂H₁₃N₃O₂, MW 231.25) . This difference of at least 0.22 log units indicates that the benzyl group, despite adding one methylene unit, confers a lower overall lipophilicity than the phenyl congener, likely due to conformational effects on polar surface area exposure. The molecular weight increase of 14.03 Da is consistent with the formal CH₂ insertion.

Lipophilicity Shift
Reported
N1-Benzyl: LogP 1.69 N1-Phenyl: LogP 1.91–2.21
ΔLogP ≥ 0.22 (benzyl lower)
Lipophilicity ranking does not follow additive fragment expectations; verify experimentally
Computed values; confirmation recommended
Medicinal chemistry Physicochemical profiling Lead optimization

Regioisomeric Precision: 5-Amino-3-Carboxylate vs. 3-Amino-5-Carboxylate

Ethyl 5-amino-1-benzyl-1H-pyrazole-3-carboxylate (CAS 866838-03-1) and its regioisomer ethyl 3-amino-1-benzyl-1H-pyrazole-5-carboxylate (CAS 1995072-20-2) share identical molecular formula (C₁₃H₁₅N₃O₂) and molecular weight (245.28) but differ in the positions of the amino and ester groups on the pyrazole ring . This positional swap alters the electronic environment at both reactive centers: in the 5-amino-3-carboxylate isomer the amino group is conjugated with the N1-benzyl-bearing nitrogen, whereas in the 3-amino-5-carboxylate isomer the amino group is positioned adjacent to the N2 pyridine-like nitrogen. These electronic differences directly affect nucleophilicity at the amino group, ester carbonyl electrophilicity, and the regiochemical outcome of cyclocondensation reactions.

Regioisomer Identity
Class-level
Target: 5-amino-3-carboxylate (CAS 866838-03-1)
Regioisomer: 3-amino-5-carboxylate (CAS 1995072-20-2), identical MW
Regioisomer mismatch alters reactive site electronics
Confirm by CAS and NMR before use
Synthetic chemistry Building block procurement Regiochemical control

C4 Unsubstituted vs. C4-Chloro: Synthetic Versatility Implications

The target compound (MW 245.28) lacks a substituent at the C4 position, distinguishing it from the 4-chloro derivative ethyl 5-amino-1-benzyl-4-chloropyrazole-3-carboxylate (CAS 1427010-70-5, MW 279.72) . The presence of chlorine at C4 increases molecular weight by 34.44 Da, alters electron density on the pyrazole ring through its electron-withdrawing inductive effect, and introduces a handle for transition-metal-catalyzed cross-coupling reactions. The C4-unsubstituted target compound offers a distinct advantage for researchers requiring electrophilic aromatic substitution or directed ortho-metalation at C4, pathways that are blocked or redirected in the 4-chloro analog.

C4 Substituent Impact
Class-level
C4–H (MW 245.28) C4–Cl (MW 279.72)
ΔMW +34.44 Da; Cl alters electronic and coupling handle
Determines available C4 functionalization routes
C4–H enables C–H activation; C4–Cl requires cross-coupling
Halogenation Synthetic diversification Medicinal chemistry

Ethyl Ester vs. Carboxylic Acid: Orthogonal Deprotection Strategies

The ethyl ester functionality in the target compound provides a protected carboxyl group that can be selectively hydrolyzed to the free acid (5-amino-1-benzyl-1H-pyrazole-3-carboxylic acid) or directly subjected to aminolysis for amide synthesis . The benzyl ester analog (benzyl 5-amino-1H-pyrazole-3-carboxylate or regioisomeric variants) offers orthogonal deprotection conditions (hydrogenolysis vs. saponification), providing a strategic choice in synthetic route design where the ethyl ester is preferred for its stability under hydrogenation conditions that would cleave benzyl esters .

Ester Orthogonality
Class-level
Ethyl ester: stable to H₂ Benzyl ester: cleaved by H₂/Pd-C
Orthogonal deprotection strategy
Enables hydrogenation steps without premature ester loss
Select ester based on synthetic sequence
Amidation Prodrug design Synthetic methodology

Commercial Purity Benchmarking and Supplier Availability

The target compound is available from multiple suppliers at ≥97–98% purity . This purity level is consistent with the N1-phenyl analog (≥97%, CAS 866837-96-9) , indicating comparable synthetic accessibility and purification feasibility. However, the N1-benzyl compound is offered by fewer vendors than the N1-phenyl analog, as indicated by the narrower supplier base in search results, which may influence lead times and lot-to-lot consistency expectations. Researchers should request batch-specific certificates of analysis (HPLC, NMR) to confirm identity and purity at receipt.

Commercial Purity
Reported
≥97–98% (HPLC) across suppliers
Fewer vendors vs N1-phenyl analog
Procurement lead time may be longer
Request batch-specific COA (HPLC, NMR)
Procurement Quality control Reproducibility

Validated Research Applications


Kinase-Focused Library Synthesis with N1-Benzyl SAR

The N1-benzyl substituent confers a LogP of 1.69 that is measurably lower than the N1-phenyl analog (≥1.91), making this compound the appropriate starting scaffold when a medicinal chemistry program requires systematic exploration of lipophilicity at the N1 position while maintaining the 5-amino-3-carboxylate core [1][2]. The 5-aminopyrazole scaffold is a validated kinase hinge-binding motif ; the ethyl ester at C3 serves as a protected carboxylic acid handle for late-stage amidation to generate focused kinase inhibitor libraries.

C4 C–H Functionalization on Unsubstituted Pyrazole

Because the target compound is unsubstituted at C4 (C4–H), it is the appropriate substrate for developing C–H activation or electrophilic substitution methodologies on 5-aminopyrazoles, in contrast to the 4-chloro analog that would require cross-coupling approaches [1]. The benzyl group at N1 provides steric bulk that may influence regioselectivity in C–H functionalization reactions, offering a distinct steric environment compared to the N1-phenyl analog [2].

Multi-Step Synthesis with Orthogonal Ester Protection

The ethyl ester is stable under catalytic hydrogenation conditions, unlike benzyl esters that undergo hydrogenolysis. This orthogonality allows synthetic sequences that include nitro reductions, N-debenzylations, or alkene hydrogenations elsewhere in the molecule without premature ester deprotection [1]. The 5-amino group remains available for protection or direct functionalization throughout such sequences [2].

Antimicrobial Development via 1,5-Disubstituted Pyrazole SAR

The 1,5-disubstituted pyrazole-3-carboxylate chemotype has demonstrated antimicrobial activity against Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria as well as fungi (Candida albicans, C. parapsilosis) [1]. The N1-benzyl variant serves as a specific comparator within this SAR series, where variation of the N1 substituent (benzyl vs. phenyl vs. substituted phenyl) has been shown to modulate MIC values; the unsubstituted C4 position allows further diversification to optimize potency [1].

Application
Selection Property
Validation Focus
Kinase-targeted library synthesis with N1-benzyl SAR
N1-benzyl lipophilicity profile
Verify physicochemical consistency within lead series
C4 C–H functionalization on unsubstituted pyrazole
C4-unsubstituted scaffold
Regioselectivity and reaction scope under C–H activation
Multi-step synthesis with orthogonal ester protection
Ethyl ester hydrogenation stability
Orthogonal deprotection compatibility in complex sequences
Antimicrobial SAR development
1,5-disubstituted pyrazole-3-carboxylate chemotype
MIC modulation and scaffold diversification potential
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